molecular formula C16H16F2N2O5 B6950917 N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

Cat. No.: B6950917
M. Wt: 354.30 g/mol
InChI Key: KEWLIUBLQSCYHJ-UHFFFAOYSA-N
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Description

The compound "N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide" is a complex organic molecule Its structure suggests significant potential in various scientific research fields due to its unique functional groups and molecular configuration

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O5/c1-22-12-4-2-3-9(14(12)24-16(17)18)7-19-15(21)13-10-8-23-6-5-11(10)25-20-13/h2-4,16H,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLIUBLQSCYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CNC(=O)C2=NOC3=C2COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • Starting Materials: : 2-(difluoromethoxy)-3-methoxybenzylamine, 2,3-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid.

    • Key Reactions

      • Protection of functional groups if necessary.

      • Formation of amide bond through the reaction of the benzylamine with the carboxylic acid.

      • Purification of the resulting compound using recrystallization or chromatographic methods.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve:

  • Continuous Flow Chemistry

    • Advantages: : Increased efficiency, scalability, and safety.

    • Method: : Reactants are continuously fed through a reactor where they react to form the product.

  • Batch Processing

    • Traditional batch processing with precise control over reaction conditions such as temperature, pH, and solvent use.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Conditions: : Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    • Products: : Formation of corresponding ketones or aldehydes depending on the oxidation state.

  • Reduction

    • Conditions: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Products: : Formation of alcohols from ketones or aldehydes, or amines from nitro groups.

  • Substitution Reactions

    • Types: : Nucleophilic substitution with nucleophiles like hydroxide ions or amines.

    • Conditions: : Varying pH and temperature based on the reactants involved.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: : Methanol, ethanol, dichloromethane depending on the solubility and reaction requirements.

Major Products Formed

  • Oxidation: : Ketones, aldehydes.

  • Reduction: : Alcohols, amines.

  • Substitution: : Varied based on the nucleophile involved, typically resulting in the replacement of a leaving group with the nucleophile.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Utilized as an intermediate in the synthesis of more complex organic compounds.

  • Catalysis: : Its structural properties may make it a candidate for use in catalysis in organic reactions.

Biology

  • Enzyme Inhibitor: : Potential as an inhibitor in enzymatic reactions, affecting biochemical pathways.

  • Molecular Probes: : Used in studies to understand the interaction of small molecules with biological macromolecules.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects, possibly in the treatment of diseases due to its specific molecular targets.

  • Pharmacological Studies: : Helps in understanding drug-receptor interactions and pharmacokinetics.

Industry

  • Material Science:

  • Agrochemicals: : Could be used in the synthesis of new agrochemicals, affecting plant growth or pest resistance.

Mechanism of Action

  • Molecular Targets: : May interact with specific enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: : Could influence biochemical pathways, either by activation or inhibition of certain steps in these pathways.

  • Effect Mechanism: : The compound binds to its target, causing a conformational change or blocking the active site, thus altering the target's activity.

Comparison with Similar Compounds

  • Similar Compounds

    • Other benzylamine derivatives.

    • Compounds with similar pyrano[3,4-d][1,2]oxazole structures.

    • Carboxamide containing compounds.

  • Uniqueness

    • The presence of both difluoromethoxy and methoxy groups on the phenyl ring.

    • Specific amide linkage to the pyrano[3,4-d][1,2]oxazole core.

    • Unique chemical and physical properties resulting from the combination of these functional groups.

  • List of Similar Compounds

    • N-[[2-(methoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide.

    • Compounds with variations in substituents on the phenyl ring or modifications to the pyrano[3,4-d][1,2]oxazole structure.

This article should give you a comprehensive understanding of N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide, its synthesis, reactions, and applications. Fascinating stuff!

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